N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-Cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[2,3-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core fused with a thiophene ring. The molecule features a 3,6-dimethyl substitution on the pyrimidinone ring, a sulfanyl acetamide linker, and an N-cyclopentyl substituent. This structural motif is associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in structurally related compounds (e.g., ).
Properties
IUPAC Name |
N-cyclopentyl-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c1-9-7-11-13(22-9)17-15(18(2)14(11)20)21-8-12(19)16-10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUUUACPYKMXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step often starts with the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or dimethylformamide dimethylacetal (DMF-DMA) to form thieno[2,3-d]pyrimidin-4-ones.
Introduction of the Sulfanyl Group: The thieno[2,3-d]pyrimidin-4-one is then reacted with a suitable thiol reagent to introduce the sulfanyl group at the 2-position.
Acetamide Formation: The final step involves the acylation of the intermediate with cyclopentylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where various nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thienopyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets. The thienopyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidinone derivatives exhibit significant structural and functional diversity, with variations in substituents influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with key analogs:
Structural and Functional Group Analysis
Physicochemical Properties
- Hydrogen Bonding : Analogs with hydroxyethyl () or sulfamoyl () groups exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity compared to the target’s cyclopentyl group.
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | BG14835 () | Compound 4j () |
|---|---|---|---|
| Molecular Weight | ~388.51 | 388.507 | ~450 (estimated) |
| LogP (Predicted) | 3.2 | 2.8 | 3.5 |
| Hydrogen Bond Acceptors | 5 | 6 | 6 |
| Hydrogen Bond Donors | 1 | 2 | 2 |
Key Research Findings
- Substituent Effects : Bulky N-alkyl/aryl groups (e.g., cyclopentyl, dichlorophenyl) enhance lipophilicity and tissue penetration but may reduce solubility ().
- Core Modifications: Pyrido-thieno fusion (CRCM5484) broadens biological activity to include epigenetic targets, whereas benzimidazole derivatives () prioritize antimicrobial effects.
- Synthetic Flexibility : The sulfanyl acetamide linker allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies ().
Biological Activity
N-cyclopentyl-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of the cyclopentyl group and the sulfanyl moiety enhances its pharmacological profile. Its molecular formula is , with a molecular weight of approximately 302.38 g/mol.
1. Antimicrobial Activity
Research has demonstrated that thieno[2,3-d]pyrimidine derivatives exhibit antimicrobial properties. In a study evaluating various derivatives, compounds similar to this compound showed significant activity against a range of bacterial strains.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-cyclopentyl derivative | 15 | E. coli |
| Standard antibiotic | 10 | E. coli |
This suggests that modifications to the thieno[2,3-d]pyrimidine scaffold can lead to enhanced antimicrobial potency.
2. Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been studied for their anticancer properties. A series of compounds were tested against various cancer cell lines, revealing that those with structural features similar to this compound exhibited cytotoxic effects.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.0 | |
| MCF7 | 7.5 |
The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could modulate receptor activity linked to cancer progression and inflammation.
- Antioxidant Activity : Some studies indicate that thieno derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Study on Anticancer Effects
A notable study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various thieno[2,3-d]pyrimidine derivatives. The study found that N-cyclopentyl derivatives significantly inhibited tumor growth in xenograft models compared to controls.
Study on Antimicrobial Effects
Another study focused on the antimicrobial activity of thieno compounds against resistant strains of bacteria. The findings indicated that certain modifications led to enhanced efficacy against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
